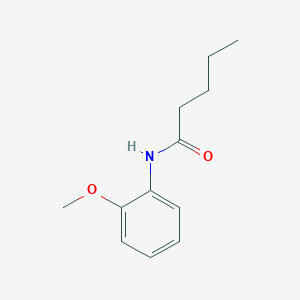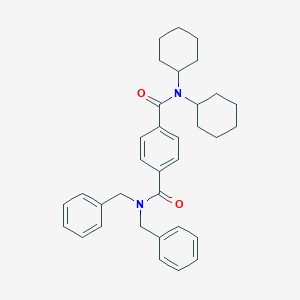
Ácido 4-(4-cianoanilino)-4-oxobutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyanoanilino)-4-oxobutanoic acid is an organic compound with the molecular formula C11H8N2O3 It is a derivative of butanoic acid, featuring a cyano group attached to an aniline moiety
Aplicaciones Científicas De Investigación
4-(4-Cyanoanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target the hiv-1 reverse transcriptase (rt) enzyme , which is a popular target in the field of antiretroviral drug development .
Mode of Action
Compounds with similar structures have been observed to bind to their targets in a distinct manner . For instance, some compounds bind in a “horseshoe” or “U” mode
Biochemical Pathways
Compounds that target the hiv-1 rt enzyme are known to affect the replication of the genetic material of hiv .
Result of Action
Compounds that inhibit the hiv-1 rt enzyme can prevent the replication of the genetic material of hiv , potentially leading to a decrease in the viral load.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanoanilino)-4-oxobutanoic acid typically involves the reaction of 4-cyanoaniline with a suitable butanoic acid derivative. One common method is the reaction of 4-cyanoaniline with succinic anhydride under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(4-Cyanoanilino)-4-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Cyanoanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-cyanoanilino)-4-oxo-2-butenoic acid.
Reduction: Formation of 4-(4-aminophenyl)-4-oxobutanoic acid.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanoaniline: A simpler analog with similar reactivity but lacking the butanoic acid moiety.
4-(4-Cyanoanilino)-4-oxo-2-butenoic acid: An oxidized derivative with different chemical properties.
4-(4-Aminophenyl)-4-oxobutanoic acid: A reduced form with an amine group instead of a cyano group.
Uniqueness
4-(4-Cyanoanilino)-4-oxobutanoic acid is unique due to the presence of both a cyano group and a butanoic acid moietyIts ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Propiedades
IUPAC Name |
4-(4-cyanoanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNEGDGLGDODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387441.png)
![2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B387444.png)









![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B387463.png)

![4-amino-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387465.png)
